molecular formula C19H26FNO3S B2801788 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 1448065-82-4

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

Cat. No. B2801788
CAS RN: 1448065-82-4
M. Wt: 367.48
InChI Key: KGYYUVLNICNHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, commonly known as CX-5461, is a small molecule inhibitor that has been identified as a promising anticancer drug. CX-5461 selectively targets RNA polymerase I (Pol I) transcription, which is overexpressed in cancer cells, leading to the inhibition of ribosomal RNA (rRNA) synthesis and ultimately cell death. The purpose of

Scientific Research Applications

Transformation into Other Compounds

  • The azetidinone structure, similar to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, can transform into other compounds. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones have been transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the versatility of azetidinone derivatives in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).

Antibacterial Properties

  • Azetidinone derivatives have shown antibacterial properties. For instance, 7-azetidinylquinolones demonstrated effectiveness against both Gram-positive and Gram-negative bacteria (Frigola et al., 1994).

Antimicrobial Activity

  • Several azetidinone-based compounds have been synthesized with demonstrated antimicrobial activity. This suggests potential for developing new antimicrobial agents using azetidinone frameworks (Mistry, K. R. Desai, & Nigam J. Desai, 2016).

Structural Studies

  • The structure of azetidin-2-ones, including those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, has been explored. This indicates the ongoing interest in understanding the structural aspects of such compounds for various applications (Twamley, O’Boyle, & Meegan, 2020).

Potential in Antitumor and Antitubercular Activities

  • Research into the synthesis of azetidinone analogues has also revealed their potential in antitumor and antitubercular activities. This opens up avenues for therapeutic applications in oncology and tuberculosis treatment (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYYUVLNICNHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

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